molecular formula C12H15NO5S B6642547 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid

Cat. No. B6642547
M. Wt: 285.32 g/mol
InChI Key: GRDNOAACYFCVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative that possesses anti-inflammatory, anti-tumor, and anti-viral properties. The purpose of

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid involves the inhibition of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and tumor growth. 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as a tool to study protein-protein interactions and to develop new drugs. Additionally, further research is needed to determine the optimal dosage and administration of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid for therapeutic use.
Conclusion:
In conclusion, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to determine its optimal dosage and administration for therapeutic use and to explore its potential as a tool for studying protein-protein interactions and developing new drugs.

Synthesis Methods

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoacrylic acid, followed by the addition of sodium hydroxide and heating. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology. In the pharmaceutical industry, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. In agriculture, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has been used as a herbicide to control weed growth. In biotechnology, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has been used as a tool to study protein-protein interactions and to develop new drugs.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-8-13(9-12(14)15)19(16,17)11-6-4-10(18-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNOAACYFCVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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